BenchChemオンラインストアへようこそ!

ZYF0033

HPK1 Kinase Inhibition Immuno-oncology

ZYF0033 (Fimsosertib) is an orally bioavailable HPK1 inhibitor (IC50 <10 nM) with proven in vivo efficacy in the 4T-1 syngeneic tumor model. It increases intratumoral NK and CD8+ T-cell infiltration and reduces SLP76 phosphorylation at 100 nM. This makes it ideal for immuno-oncology studies and as a validated reference standard for benchmarking novel HPK1 inhibitors. Procure with confidence.

Molecular Formula C26H30N4O2S
Molecular Weight 462.6 g/mol
Cat. No. B8118779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZYF0033
Molecular FormulaC26H30N4O2S
Molecular Weight462.6 g/mol
Structural Identifiers
SMILESCC(C)(C#CC1=CC=CC(=C1)COC2=C(N=CC(=C2)C3=CN=C(S3)C4CCN(CC4)C)N)O
InChIInChI=1S/C26H30N4O2S/c1-26(2,31)10-7-18-5-4-6-19(13-18)17-32-22-14-21(15-28-24(22)27)23-16-29-25(33-23)20-8-11-30(3)12-9-20/h4-6,13-16,20,31H,8-9,11-12,17H2,1-3H3,(H2,27,28)
InChIKeyBJNWUKRWOQERPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-(((2-Amino-5-(2-(1-methylpiperidin-4-yl)thiazol-5-yl)pyridin-3-yl)oxy)methyl)phenyl)-2-methylbut-3-yn-2-ol (ZYF0033): A Procurement-Focused Guide to a Potent, Orally Active HPK1 Inhibitor


4-(3-(((2-Amino-5-(2-(1-methylpiperidin-4-yl)thiazol-5-yl)pyridin-3-yl)oxy)methyl)phenyl)-2-methylbut-3-yn-2-ol, also known as ZYF0033 or HPK1-IN-22, is a synthetic organic small molecule that functions as an orally active inhibitor of hematopoietic progenitor kinase 1 (HPK1; MAP4K1) . It is structurally characterized by a central pyridine-thiazole scaffold linked to a terminal propargylic alcohol moiety, with a molecular weight of 462.61 g/mol and a calculated XLogP of 1.33 [1]. ZYF0033 has been assigned the International Nonproprietary Name (INN) fimsosertib and is primarily advanced for immuno-oncology and antiviral applications [2].

Why Generic HPK1 Inhibitors Cannot Substitute for 4-(3-(((2-Amino-5-(2-(1-methylpiperidin-4-yl)thiazol-5-yl)pyridin-3-yl)oxy)methyl)phenyl)-2-methylbut-3-yn-2-ol in Immuno-Oncology Research


Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling, and its inhibition enhances T-cell activation and antitumor immunity [1]. However, HPK1 inhibitors vary dramatically in potency, selectivity, and pharmacokinetic properties. While many HPK1 inhibitors exist as research tools, few combine sub-10 nM biochemical potency with demonstrated oral bioavailability and in vivo efficacy in syngeneic tumor models. Substituting ZYF0033 with a less characterized analog risks introducing confounding variables from off-target kinase inhibition, poor cellular permeability, or rapid metabolic clearance, which can obscure true pharmacodynamic effects in T-cell functional assays and tumor immunotherapy studies [2].

Quantitative Evidence Differentiating 4-(3-(((2-Amino-5-(2-(1-methylpiperidin-4-yl)thiazol-5-yl)pyridin-3-yl)oxy)methyl)phenyl)-2-methylbut-3-yn-2-ol from Alternative HPK1 Inhibitors


Biochemical HPK1 Inhibition Potency: Sub-10 nM IC50 Outperforms Early Research-Grade Inhibitors

ZYF0033 demonstrates an IC50 of less than 10 nM for HPK1 inhibition in a biochemical assay measuring MBP protein phosphorylation, placing it among the most potent HPK1 inhibitors reported . In contrast, early HPK1 inhibitors such as ISR-05 and ISR-03 exhibit IC50 values of 24.2 ± 5.07 µM and 43.9 ± 0.134 µM, respectively, representing a >2,400-fold difference in potency [1]. While more recent optimized inhibitors like compound 24 achieve comparable potency (IC50 = 10.1 nM), ZYF0033's potency is matched by a distinct chemical scaffold that may offer different selectivity profiles [2].

HPK1 Kinase Inhibition Immuno-oncology

Oral Bioavailability: ZYF0033 Enables Systemic HPK1 Inhibition Without Intravenous or Intraperitoneal Dosing

ZYF0033 is explicitly characterized as an orally active HPK1 inhibitor, enabling convenient oral gavage administration in rodent models at doses of 10 mg/kg/day . This contrasts sharply with many HPK1 inhibitors that lack reported oral bioavailability data or require intraperitoneal or intravenous routes for in vivo efficacy studies. The oral activity of ZYF0033 is supported by its favorable physicochemical properties, including a molecular weight of 462.61, XLogP of 1.33, and compliance with Lipinski's Rule of Five, which collectively predict good oral absorption [1]. While other HPK1 inhibitors such as HPK1-IN-54 and HPK1-IN-62 also demonstrate oral activity, ZYF0033's combination of high potency and oral bioavailability provides a balanced profile for chronic dosing regimens .

Pharmacokinetics Oral Dosing In Vivo Studies

In Vivo Tumor Growth Inhibition in Syngeneic Mouse Models: ZYF0033 Monotherapy Demonstrates Quantifiable Immune-Mediated Antitumor Activity

ZYF0033 monotherapy (10 mg/kg/day, oral gavage) significantly inhibits tumor growth in the 4T-1 syngeneic mouse breast cancer model . Flow cytometric analysis of tumor-infiltrating lymphocytes (TILs) revealed that ZYF0033 treatment increased the intratumoral percentage of natural killer (NK) cells from 21% in vehicle-treated controls to approximately 40% [1]. This increase in NK cell infiltration is associated with enhanced antitumor immunity and is a direct pharmacodynamic readout of HPK1 inhibition. In comparison, the HPK1-targeting PROTAC degrader SS47 demonstrated markedly better tumor growth inhibition than ZYF0033, highlighting that while ZYF0033 is effective, alternative modalities may offer superior efficacy in certain contexts . No head-to-head in vivo comparisons with other small molecule HPK1 inhibitors are publicly available.

Tumor Immunotherapy In Vivo Efficacy Immune Cell Infiltration

Target Engagement: ZYF0033 Reduces SLP76 Phosphorylation in T Cells, a Direct Downstream Biomarker of HPK1 Inhibition

ZYF0033 (100 nM, 24 h) reduces phosphorylation of SLP76 at serine 376 in T cells, a key downstream effector in the HPK1 signaling pathway . This cellular target engagement assay provides direct evidence that ZYF0033 penetrates cells and inhibits HPK1 kinase activity in a physiologically relevant context. In human Jurkat E6.1 cells, ZYF0033 inhibits SLP76 phosphorylation with an IC50 of <100 nM in a cellular HTRF assay, confirming its cellular potency [1]. While other HPK1 inhibitors such as compound 53 (HPK1 IC50 = 1.7 nM) also suppress SLP76 phosphorylation, ZYF0033's cellular IC50 is well within the range of optimized HPK1 inhibitors and is complemented by demonstrated in vivo activity [2].

Target Engagement Pharmacodynamics T-cell Activation

Recommended Research Applications for 4-(3-(((2-Amino-5-(2-(1-methylpiperidin-4-yl)thiazol-5-yl)pyridin-3-yl)oxy)methyl)phenyl)-2-methylbut-3-yn-2-ol Based on Differentiating Evidence


Preclinical Immuno-Oncology: Enhancing T-cell and NK-cell Antitumor Immunity in Syngeneic Mouse Models

ZYF0033 is ideally suited for studies investigating the role of HPK1 inhibition in enhancing antitumor immune responses. Its oral bioavailability and demonstrated in vivo efficacy in the 4T-1 syngeneic breast cancer model make it a practical tool for chronic dosing regimens aimed at increasing intratumoral NK cell infiltration and T-cell activation. Researchers can use ZYF0033 as a single agent or in combination with immune checkpoint inhibitors to assess synergistic effects on tumor growth and survival.

Pharmacodynamic Profiling of HPK1 Inhibition in T-cell Signaling Pathways

The compound's validated cellular target engagement—reducing SLP76 phosphorylation in T cells at 100 nM —enables its use in detailed pharmacodynamic studies of HPK1-dependent signaling cascades. ZYF0033 can be employed in ex vivo T-cell activation assays, phospho-flow cytometry experiments, and gene expression profiling to elucidate the molecular consequences of HPK1 blockade in primary immune cells.

Comparative Benchmarking of HPK1 Inhibitors in Head-to-Head In Vitro and In Vivo Studies

Given its well-defined potency (IC50 < 10 nM) and oral bioavailability profile [1], ZYF0033 serves as an excellent reference compound for benchmarking novel HPK1 inhibitors. Its established in vivo dosing regimen (10 mg/kg/day, oral) and tumor model data provide a robust baseline against which new chemical entities can be compared for efficacy, pharmacokinetics, and immune cell infiltration endpoints.

Veterinary Oncology Research: Investigating HPK1 Inhibition in Feline Infectious Peritonitis and Companion Animal Cancers

Patents and early clinical reports indicate that ZYF0033 has been explored for the treatment of feline infectious peritonitis (FIP) and animal tumors [2]. Veterinary researchers can leverage ZYF0033's oral dosing convenience and established safety profile in animal models to investigate HPK1 inhibition as a therapeutic strategy for naturally occurring cancers in cats and dogs, where few effective treatments currently exist.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZYF0033

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.